molecular formula C80H120N20O21S4 B152471 H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk CAS No. 128104-18-7

H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk

Cat. No. B152471
M. Wt: 1834.3 g/mol
InChI Key: JGGHZZDYVUZKDW-JVZLEVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk is a peptide that has gained attention in the scientific community due to its potential applications in research. This peptide has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Peptide Applications in Immunologic Competence

Novel peptides, including structures similar to H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk, have shown utility in increasing immunologic competence. These peptides, characterized by specific amino acid sequences and modifications, are instrumental in enhancing immune responses. The study by Lutz (1996) delves into the preparation methods and potential applications of such peptides in immunology (Lutz, 1996).

Role in Major Histocompatibility Complex (MHC)

The sequence of amino acids in peptides like H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk is similar to those found in major histocompatibility complex (MHC) alloantigens. Understanding these sequences aids in comprehending how MHC molecules present peptides to T cells, crucial for immune response and transplant compatibility. Studies by Uehara et al. (1980) provide insights into the primary structure of such molecules (Uehara et al., 1980).

Insights into Hormonal Proteins

Peptides with sequences similar to H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk are also found in hormonal proteins like human chorionic gonadotropin. The study of these sequences provides valuable information on hormone structure and function, which is essential for reproductive health research and therapeutic applications. Morgan, Birken, and Canfield (1975) conducted research on the amino acid sequences of these hormones (Morgan et al., 1975).

properties

CAS RN

128104-18-7

Product Name

H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk

Molecular Formula

C80H120N20O21S4

Molecular Weight

1834.3 g/mol

IUPAC Name

(4S)-4-[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]prop-2-enoylamino]-5-[[(2R)-1-[[(2S,3S)-3-methyl-1-oxo-1-(1-sulfanylethenylamino)pentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C80H128N20O21S4/c1-15-43(12)65(79(120)87-45(14)125)99-76(117)57(39-124)96-72(113)52(27-28-63(105)106)92-66(107)44(13)86-68(109)48(16-2)89-73(114)53(30-40(6)7)93-70(111)50(18-4)91-75(116)56(38-123)97-78(119)64(42(10)11)98-62(104)36-84-60(102)34-82-59(101)33-83-61(103)35-85-77(118)58-26-23-29-100(58)80(121)55(31-41(8)9)95-71(112)51(19-5)90-74(115)54(32-46-24-21-20-22-25-46)94-69(110)49(17-3)88-67(108)47(81)37-122/h20-22,24-25,40-43,47-58,64-65,122-125H,13-19,23,26-39,81H2,1-12H3,(H,82,101)(H,83,103)(H,84,102)(H,85,118)(H,86,109)(H,87,120)(H,88,108)(H,89,114)(H,90,115)(H,91,116)(H,92,107)(H,93,111)(H,94,110)(H,95,112)(H,96,113)(H,97,119)(H,98,104)(H,99,117)(H,105,106)/t43-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1

InChI Key

JGGHZZDYVUZKDW-JVZLEVGOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(=C)S)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)C(=C)NC(=O)[C@H](CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC)NC(=O)[C@H](CS)N

SMILES

CCC(C)C(C(=O)NC(=C)S)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(=C)NC(=O)C(CC)NC(=O)C(CC(C)C)NC(=O)C(CC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC)NC(=O)C(CS)N

Canonical SMILES

CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C

sequence

CXFXLPGGGGVCXLXXECI

synonyms

mersacidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 2
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 3
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 4
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 5
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk
Reactant of Route 6
H-Cys-D-Abu-Phe-D-Abu-Leu-Pro-Gly-Gly-Gly-Gly-Val-Cys-D-Abu-Leu-Abu-Dha-Glu-Cys-Ile-Unk

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